REACTION_CXSMILES
|
C(OCC)C.C([Li])CCC.Br[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.[CH:18]([C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22][CH:21]=1)=[O:19]>O1CCCC1>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([CH:18]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[CH:23]=[CH:22][CH:21]=2)[OH:19])[CH:13]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=CC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-120 °C
|
Type
|
CUSTOM
|
Details
|
the system is stirred for an additional 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml 3-neck flask round bottom flask equipped with an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
while still maintaining a temperature of -120° C
|
Type
|
WAIT
|
Details
|
The system is kept at -120° C. for an additional 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WAIT
|
Details
|
After 10 hours at room temperature
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the system is quenched with saturated ammonium chloride (in water)
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(O)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |